

Application Notes and Protocols for the Analytical Identification of (+)-Catechin Hydrate

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Compound of Interest

Compound Name: (+)-Catechin Hydrate

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Introduction

(+)-Catechin Hydrate, a prominent member of the flavonoid family, is a natural polyphenolic compound abundantly found in various botanical sources such as tea leaves, fruits, and vegetables. Renowned for its potent antioxidant properties, **(+)-Catechin Hydrate** is the subject of extensive research in the pharmaceutical, nutraceutical, and food industries. Accurate and robust analytical techniques are paramount for the correct identification, quantification, and characterization of this bioactive molecule to ensure product quality, efficacy, and safety.

These application notes provide a comprehensive overview of the key analytical techniques for the identification and characterization of **(+)-Catechin Hydrate**. Detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy are presented.

Analytical Techniques Overview

A multi-faceted analytical approach is recommended for the unambiguous identification and comprehensive characterization of **(+)-Catechin Hydrate**. Each technique provides unique structural and quantitative information.

- High-Performance Liquid Chromatography (HPLC) is the cornerstone for the separation and quantification of **(+)-Catechin Hydrate** in complex matrices.
- Liquid Chromatography-Mass Spectrometry (LC-MS) offers high sensitivity and selectivity, providing molecular weight and fragmentation data for unequivocal identification.
- Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the definitive structural elucidation of the molecule, providing detailed information about the chemical environment of each proton and carbon atom.
- Fourier-Transform Infrared (FT-IR) Spectroscopy provides a molecular fingerprint based on the vibrational modes of functional groups, allowing for rapid identification and comparison with reference standards.
- Ultraviolet-Visible (UV-Vis) Spectroscopy is a simple and cost-effective method for the quantification of **(+)-Catechin Hydrate** based on its characteristic light absorption in the UV region.

Quantitative Data Summary

The following tables summarize key quantitative data for the analysis of **(+)-Catechin Hydrate** using various analytical techniques.

Table 1: UV-Visible Spectroscopy - Method Validation Parameters

Parameter	Value	Reference
Wavelength of Maximum Absorbance (λ_{max})	278 nm	[1][2][3]
Solvent	Methanol:Water (90:10, v/v)	[1][2][3]
Linearity Range	2 - 12 $\mu\text{g/mL}$	[1][2]
Correlation Coefficient (R^2)	0.9991	[1][2]
Accuracy (% Recovery)	99.83% - 101.08%	[1][2]
Precision (% RSD)	< 2%	[1][2]
Limit of Detection (LOD)	0.314 $\mu\text{g/mL}$	[1][2]
Limit of Quantitation (LOQ)	1.148 $\mu\text{g/mL}$	[1][2]

Table 2: High-Performance Liquid Chromatography - Method Parameters

Parameter	Description	Reference
Column	Reversed-phase C18 (e.g., 4.6 mm x 150 mm, 5 μm)	[4]
Mobile Phase A	0.1% Formic acid in Water	[5]
Mobile Phase B	0.1% Formic acid in Acetonitrile	[5]
Gradient Program	5% to 15% B (0-8 min), 15% to 95% B (8-10 min), hold at 95% B (10-12 min), return to 5% B (12-13 min), re-equilibration (4 min)	[5]
Flow Rate	1.0 mL/min	[6]
Detection Wavelength	280 nm	[7]
Retention Time	~7.40 min	[8]

Table 3: Mass Spectrometry - Key Mass Fragments of (+)-Catechin

Ion Type	m/z (mass-to-charge ratio)	Fragmentation	Reference
$[M-H]^-$	289.07	Deprotonated molecule	[9]
$[M-H-C_8H_8O_3]^-$	137.02	Retro-Diels-Alder (RDA) fission of the C-ring	[10]
$[M-H-C_4H_4O_2]^-$	205	Fission of the heterocyclic ring	[11]
$[M-H-CO_2]^-$	245.08	Loss of carbon dioxide	[10]
$[A\text{-ring fragment}]^-$	125.02	Cleavage of the C-ring	[9]

Table 4: 1H and ^{13}C NMR Chemical Shifts of (+)-Catechin in Acetone- d_6

Position	¹ H Chemical Shift (δ, ppm)	¹³ C Chemical Shift (δ, ppm)	Reference
2	4.57 (d, J=7.8 Hz)	82.8	[12]
3	4.00 (ddd, J=8.3, 7.8, 5.4 Hz)	68.7	[12]
4	2.54 (dd, J=16.1, 8.3 Hz), 2.89 (dd, J=16.1, 5.4 Hz)	28.4	[12]
5	-	156.8	[12]
6	5.95 (d, J=2.3 Hz)	95.4	[12]
7	-	157.1	[12]
8	5.88 (d, J=2.3 Hz)	94.5	[12]
1'	-	131.2	[12]
2'	6.98 (d, J=1.9 Hz)	114.9	[12]
3'	-	145.1	[12]
4'	-	145.2	[12]
5'	6.79 (d, J=8.0 Hz)	115.8	[12]
6'	6.84 (dd, J=8.0, 1.9 Hz)	119.2	[12]

Experimental Protocols

UV-Visible Spectrophotometry

Objective: To quantify **(+)-Catechin Hydrate** using UV-Vis spectroscopy.

Materials:

- UV-Vis Spectrophotometer

- **(+)-Catechin Hydrate** reference standard
- Methanol (HPLC grade)
- Deionized water
- Volumetric flasks and pipettes

Protocol:

- Solvent Preparation: Prepare a solvent mixture of methanol and water in a 90:10 (v/v) ratio.
[3]
- Standard Stock Solution Preparation: Accurately weigh 10 mg of **(+)-Catechin Hydrate** reference standard and dissolve it in the solvent mixture in a 100 mL volumetric flask to obtain a concentration of 100 µg/mL.
- Working Standard Solutions: From the stock solution, prepare a series of working standard solutions with concentrations ranging from 2 to 12 µg/mL by appropriate dilution with the solvent mixture.[2]
- Sample Preparation: Accurately weigh a sample containing **(+)-Catechin Hydrate**, dissolve it in the solvent mixture, and dilute to a concentration within the calibration range.
- Spectrophotometric Analysis:
 - Set the UV-Vis spectrophotometer to scan from 400 to 200 nm.
 - Use the solvent mixture as a blank.
 - Record the absorbance of each working standard solution and the sample solution at the wavelength of maximum absorbance (λ_{max}), which is approximately 278 nm.[2]
- Data Analysis:
 - Construct a calibration curve by plotting the absorbance versus the concentration of the working standard solutions.

- Determine the concentration of **(+)-Catechin Hydrate** in the sample solution by interpolating its absorbance on the calibration curve.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify **(+)-Catechin Hydrate** in a sample.

Materials:

- HPLC system with a UV detector
- Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 μ m)
- **(+)-Catechin Hydrate** reference standard
- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Deionized water
- Syringe filters (0.45 μ m)

Protocol:

- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% (v/v) formic acid in deionized water.[\[5\]](#)
 - Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.[\[5\]](#)
- Standard Solution Preparation: Prepare a stock solution of **(+)-Catechin Hydrate** (1 mg/mL) in methanol. Prepare working standards by diluting the stock solution with the initial mobile phase composition to concentrations ranging from 1 to 100 μ g/mL.[\[13\]](#) Filter the solutions through a 0.45 μ m syringe filter.
- Sample Preparation:

- For solid samples, perform an extraction using a suitable solvent (e.g., methanol or 70% ethanol).[4]
- Centrifuge or filter the extract to remove particulate matter.
- Dilute the extract with the initial mobile phase composition to a concentration within the calibration range.
- Filter the final solution through a 0.45 µm syringe filter.
- Chromatographic Conditions:
 - Column: C18 reversed-phase column.
 - Injection Volume: 10 µL.[6]
 - Flow Rate: 1.0 mL/min.[6]
 - Column Temperature: 40 °C.[11]
 - Detection: UV at 280 nm.[7]
 - Gradient Program:
 - 0-8 min: 5% to 15% B
 - 8-10 min: 15% to 95% B
 - 10-12 min: Hold at 95% B
 - 12-13 min: Return to 5% B
 - 13-17 min: Re-equilibration at 5% B[5]
- Data Analysis:
 - Identify the **(+)-Catechin Hydrate** peak in the sample chromatogram by comparing its retention time with that of the reference standard.

- Construct a calibration curve by plotting the peak area versus the concentration of the standards.
- Quantify **(+)-Catechin Hydrate** in the sample by using the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the identity of **(+)-Catechin Hydrate** by determining its molecular weight and fragmentation pattern.

Materials:

- LC-MS/MS system (e.g., Q-TOF or Triple Quadrupole)
- Same LC materials as in the HPLC protocol.

Protocol:

- LC Conditions: Use the same HPLC conditions as described in the previous protocol. The mobile phase should be compatible with mass spectrometry (e.g., using formic acid instead of non-volatile buffers).[\[14\]](#)
- Mass Spectrometry Conditions:
 - Ionization Mode: Negative Electrospray Ionization (ESI-).[\[9\]](#)
 - Capillary Voltage: 3.5 kV.
 - Source Temperature: 120 °C.
 - Desolvation Temperature: 350 °C.
 - Collision Gas: Argon.
 - Scan Range: m/z 50-500 for full scan analysis.
 - For MS/MS, select the precursor ion for deprotonated (+)-Catechin (m/z 289) and acquire product ion spectra.

- Data Analysis:
 - In the full scan mass spectrum, look for the deprotonated molecular ion $[M-H]^-$ of (+)-Catechin at m/z 289.07.[9]
 - In the MS/MS spectrum, identify characteristic fragment ions as listed in Table 3. The presence of these fragments provides structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of **(+)-Catechin Hydrate**.

Materials:

- NMR spectrometer (e.g., 400 MHz or higher)
- NMR tubes
- Deuterated solvent (e.g., Acetone- d_6 or Methanol- d_4)
- **(+)-Catechin Hydrate** sample

Protocol:

- Sample Preparation: Dissolve approximately 5-10 mg of the **(+)-Catechin Hydrate** sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Acetone- d_6) in an NMR tube.[12]
- NMR Data Acquisition:
 - Acquire a 1H NMR spectrum.
 - Acquire a ^{13}C NMR spectrum.
 - Acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the assignment of proton and carbon signals.
- Data Analysis:

- Process the NMR spectra (Fourier transform, phase correction, baseline correction).
- Reference the chemical shifts to the residual solvent peak.
- Assign the proton and carbon signals by analyzing their chemical shifts, coupling constants, and correlations in the 2D spectra. Compare the obtained data with the values in Table 4 and published literature.[\[12\]](#)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain a vibrational spectrum (molecular fingerprint) of **(+)-Catechin Hydrate** for identification.

Materials:

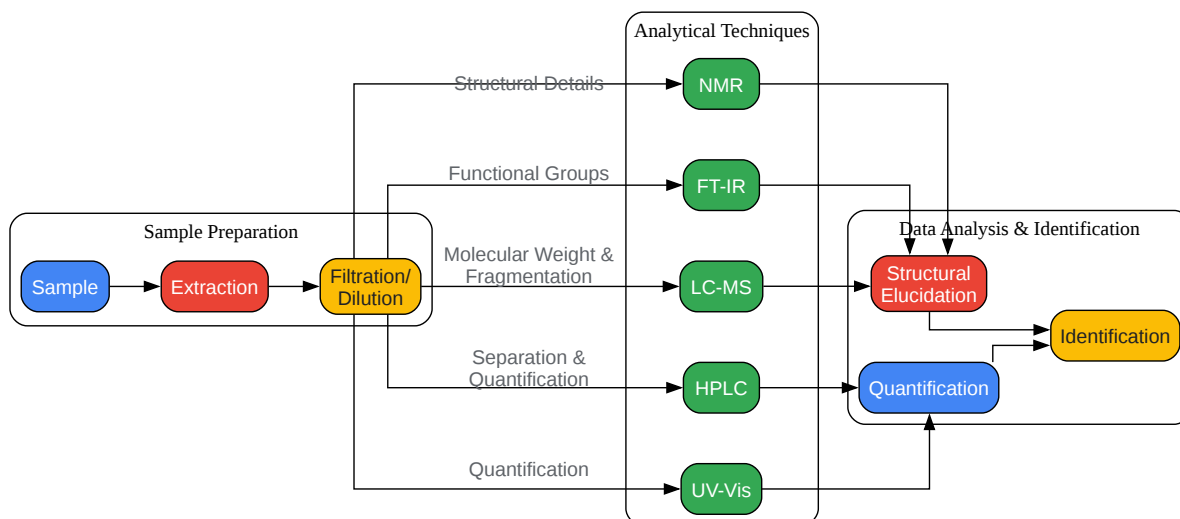
- FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory
- **(+)-Catechin Hydrate** sample

Protocol:

- Sample Preparation (ATR):
 - Ensure the ATR crystal is clean.
 - Place a small amount of the powdered **(+)-Catechin Hydrate** sample directly onto the ATR crystal.
 - Apply pressure to ensure good contact between the sample and the crystal.
- FT-IR Data Acquisition:
 - Collect the spectrum in the range of 4000-400 cm^{-1} .
 - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[\[15\]](#)
- Data Analysis:

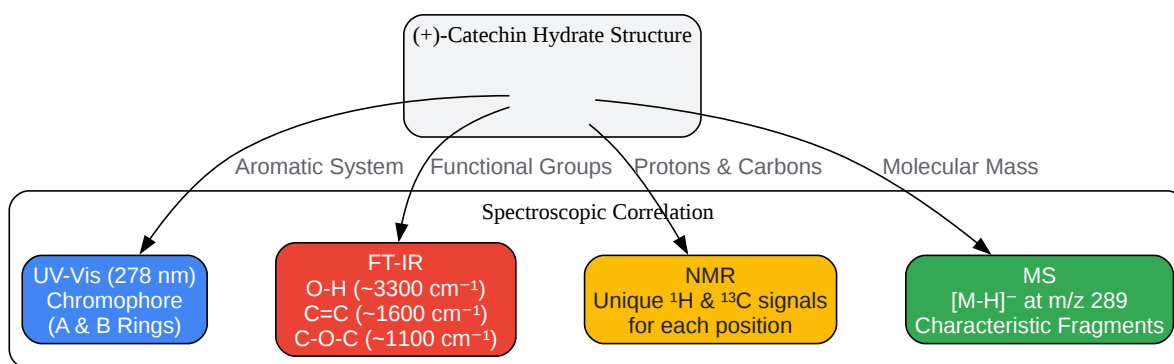
- Identify the characteristic absorption bands for the functional groups present in **(+)-Catechin Hydrate**. Key vibrational bands include:
 - $\sim 3400\text{-}3100\text{ cm}^{-1}$: O-H stretching (phenolic hydroxyl groups).[16]
 - $\sim 1600\text{ cm}^{-1}$: C=C stretching (aromatic rings).[16]
 - $\sim 1150\text{-}1010\text{ cm}^{-1}$: C-O-C stretching (ether linkage).[16]
- Compare the obtained spectrum with a reference spectrum of **(+)-Catechin Hydrate** for confirmation.

Visualizations



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Caption: Experimental workflow for the identification and quantification of **(+)-Catechin Hydrate**.



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Caption: Correlation of **(+)-Catechin Hydrate**'s structure with key spectroscopic techniques.

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